Regioisomeric Differentiation: 1-Hydroxy vs. 2-Hydroxy Indane Scaffold Geometry
The 1-hydroxy substitution on the indane ring (target compound, CAS 1351630-97-1) positions the hydroxyl group on the same carbon that bears the methylene-benzamide linker, creating a geminal amino-alcohol motif capable of forming a five-membered intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen. In contrast, the 2-hydroxy regioisomer (CAS 2034601-85-7) places the hydroxyl on the adjacent ring carbon, resulting in a 1,2-amino-alcohol arrangement with different conformational preferences and hydrogen-bonding topology . The patent literature encompassing this compound class explicitly claims differential kinase inhibition profiles depending on indane substitution pattern, including hydroxy positioning, as a determinant of potency against Abl, Bcr-Abl, c-Kit, and PDGFR kinases [1].
| Evidence Dimension | Hydroxy group position on indane scaffold and resulting intramolecular hydrogen-bonding capacity |
|---|---|
| Target Compound Data | 1-Hydroxy substitution; hydroxyl geminal to methylene-benzamide linker; capable of 5-membered intramolecular H-bond with amide carbonyl |
| Comparator Or Baseline | 4-Chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034601-85-7); 2-hydroxy substitution; 1,2-amino-alcohol arrangement; different H-bond geometry |
| Quantified Difference | No quantitative comparative bioactivity data identified for this specific pair. Structural difference: hydroxy group position shifted by one ring carbon, altering dihedral angle between indane C–O bond and amide plane. |
| Conditions | Structural comparison based on molecular geometry; patent class-level claims (US8703771B2) for kinase inhibition |
Why This Matters
Regioisomeric identity directly determines pharmacophoric geometry; procurement of the wrong regioisomer invalidates SAR hypotheses and may yield false-negative or false-positive results in kinase inhibition assays.
- [1] Yang X, Xue L, Luo J. Preparation method of dihydroindene amide compounds, their pharmaceutical compositions containing compounds thereof and use as protein kinases inhibitor. US Patent US8703771B2, issued April 22, 2014. View Source
